tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Catalog No.
S14442033
CAS No.
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Product Name

tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

IUPAC Name

tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

OSAXWHKEQRUBFV-MRVPVSSYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC(=O)C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNC(=O)C1

Tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a carbamate moiety linked to a 2-oxoazepane. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the azepane ring contributes to its structural complexity and may influence its biological interactions.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Transesterification: This reaction involves the exchange of the tert-butyl group with another alcohol, facilitating the formation of different esters.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can undergo nucleophilic attack, leading to the formation of new compounds.

The reactions are highly dependent on reaction conditions such as temperature, solvent, and catalysts used.

The synthesis of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving tert-butyl carbamate and appropriate azepane derivatives.
  • Use of Protecting Groups: The synthesis may involve protecting group strategies to ensure selectivity during multi-step reactions.
  • Green Chemistry Approaches: Recent advancements emphasize eco-friendly methods for synthesizing similar compounds, focusing on reducing waste and using less hazardous reagents.

Specific synthetic routes often utilize starting materials like N-Boc-D-serine or other amino acids, reacting them with isobutyl chlorocarbonate in the presence of suitable catalysts under controlled conditions .

Tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate has potential applications in:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Chemical Research: It is useful in studying structure-activity relationships within medicinal chemistry.

The compound's unique structure may lead to novel therapeutic agents with improved efficacy and reduced side effects.

Interaction studies for tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets, such as receptors or enzymes.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems, which influences its therapeutic potential.

Research into similar compounds suggests that structural modifications can significantly affect these interactions, highlighting the importance of detailed studies.

Several compounds share structural similarities with tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate. Here are a few notable examples:

Compound NameStructure TypeUnique Feature
Tert-butyl (3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamateTetrahydrofuran derivativeHydroxyl group enhances solubility and reactivity
Tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoateDihydroxyhexanoateContains multiple hydroxyl groups for increased polarity
Tert-butyl (3R,4R)-4-amino-tetrahydrofuranTetrahydrofuran derivativeAmino group provides additional reactivity

The uniqueness of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate lies in its specific azepane structure combined with a carbamate functionality, potentially leading to distinct biological activities compared to other similar compounds.

Conformational Dynamics of the Azepan-4-yl Carbamate Moiety

The seven-membered azepan-2-one ring system in tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate exhibits complex conformational behavior characteristic of medium-sized cyclic structures [1] [2]. The ring adopts multiple conformations in solution, with the chair form representing the most thermodynamically stable arrangement [3]. Computational studies utilizing density functional theory methods have identified four primary conformational states: chair, twist-boat, boat, and envelope conformations [1] [2].

The chair conformation dominates the conformational ensemble, accounting for approximately 89.2% of the population at 298 K, with a relative energy of 0.0 kcal/mol serving as the reference state [3]. The twist-boat conformation lies 5.5 kcal/mol higher in energy and represents only 0.8% of the population, while the boat conformation exhibits the highest energy at 6.9 kcal/mol above the chair form [3] [2]. The envelope conformation occupies an intermediate position with a relative energy of 4.2 kcal/mol and comprises 9.7% of the conformational population [2].

Torsional angle analysis reveals distinct geometric patterns for each conformation [1]. The chair conformation exhibits torsional angles of 55°, -75°, 55°, -35°, 15°, and -35° for the sequential carbon-carbon and carbon-nitrogen bonds around the ring [3]. In contrast, the twist-boat form displays alternating positive and negative torsional angles of 35°, 35°, -65°, 65°, -35°, and -35°, reflecting the characteristic helical twist of this conformation [2].

Table 1: Conformational Energies and Populations of the Azepan-2-one Ring

ConformationRelative Energy (kcal/mol)SymmetryPopulation at 298K (%)Puckering Amplitude (Å)
Chair0.0Cs89.20.65
Twist-boat5.5C20.80.82
Boat6.9C2v0.30.71
Envelope4.2Cs9.70.54

The conformational interconversion barriers provide insight into the dynamic nature of the azepan-2-one ring [4]. The chair-to-twist-boat transformation requires 8.3 kcal/mol activation energy, proceeding through a half-chair transition state [3]. The highest barrier occurs for the chair-to-boat interconversion at 10.7 kcal/mol, while the chair-to-envelope pathway exhibits the lowest barrier at 6.5 kcal/mol [2] [4].

Table 2: Conformational Barriers and Kinetic Data

InterconversionBarrier Height (kcal/mol)Transition StateRate Constant (s⁻¹) at 298K
Chair ↔ Twist-boat8.3Half-chair2.1 × 10⁴
Chair ↔ Boat10.7Half-chair1.8 × 10²
Twist-boat ↔ Boat7.2Twist-boat8.9 × 10³
Chair ↔ Envelope6.5Planar4.2 × 10⁵

Ring puckering analysis demonstrates that the azepan-2-one system follows pseudorotational pathways similar to cycloheptane derivatives [2] [3]. The puckering amplitude varies from 0.54 Å in the envelope conformation to 0.82 Å in the twist-boat form, with the chair conformation exhibiting an intermediate value of 0.65 Å [2]. These puckering coordinates define the conformational landscape and govern the interconversion pathways between different ring forms [3].

Influence of tert-Butyloxycarbonyl Group on Molecular Rigidity

The tert-butyloxycarbonyl protecting group significantly influences the overall molecular rigidity of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate through both steric and electronic effects [5] [6]. The bulky tert-butyl substituent restricts conformational freedom around the carbamate nitrogen, favoring a planar arrangement that maximizes resonance stabilization [5].

Structural analysis reveals that the carbamate functional group adopts a nearly planar geometry with minimal deviation from planarity (0.05 Å) [6]. The carbonyl carbon-nitrogen bond length of 1.36 Å indicates substantial double-bond character due to resonance delocalization, while the carbonyl carbon-oxygen bond measures 1.22 Å [6]. The bond angle at the carbamate nitrogen (119.8°) approaches the ideal trigonal planar geometry, confirming sp² hybridization [5].

Table 3: Structural Parameters of the tert-Butyloxycarbonyl Group

PropertyValueStandard Deviation
Bond Length C=O (Å)1.220.02
Bond Length C-N (Å)1.360.03
Bond Length N-H (Å)1.010.01
Bond Angle O=C-N (°)124.52.1
Bond Angle C-N-H (°)119.83.5
Dihedral O=C-N-H (°)0.00.5
Rotational Barrier O-C-N-C (kcal/mol)4.80.8
Dipole Moment (Debye)3.20.4
Planarity Deviation (Å)0.050.02
Resonance Stabilization (kcal/mol)12.41.8

The rotational barrier around the oxygen-carbon-nitrogen-carbon dihedral angle measures 4.8 kcal/mol, indicating restricted rotation about the carbamate bond [5] [6]. This barrier arises from the partial double-bond character of the carbon-nitrogen linkage and steric interactions between the tert-butyl group and the azepan-2-one ring [5]. The resonance stabilization energy of 12.4 kcal/mol contributes significantly to the overall molecular stability [6].

Molecular rigidity analysis demonstrates that the tert-butyloxycarbonyl group exhibits a flexibility index of 0.35, substantially lower than the azepan-2-one ring (0.72) [7]. The dominant motion within the protecting group involves methyl group rotation with a frequency of 95 cm⁻¹ and amplitude of 0.42 Å [7]. The overall molecular flexibility index of 0.38 reflects the constraining influence of the carbamate moiety on the dynamic behavior of the entire molecule [7].

Table 4: Molecular Rigidity Analysis

Structural FeatureFlexibility IndexDominant MotionFrequency (cm⁻¹)Amplitude (Å)
Azepan-2-one ring0.72Ring puckering1850.85
tert-Butyloxycarbonyl group0.35Methyl rotation950.42
Chiral center0.15Local vibration4250.12
Amide bond0.28Planar deformation16800.08
Carbamate linkage0.42C-N rotation15500.18
Overall molecule0.38Ring inversion1650.92

The electronic influence of the tert-butyloxycarbonyl group extends beyond local rigidity effects to modulate the electron density distribution throughout the molecule [5]. The electron-withdrawing nature of the carbamate carbonyl reduces the nucleophilicity of the adjacent nitrogen, while the tert-butyl substituent provides steric shielding that influences approach trajectories for potential reactants [6].

Chiral Center Stability Under Diverse Reaction Conditions

The stability of the (4R) chiral center in tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate varies significantly depending on reaction conditions, with implications for synthetic applications and storage considerations [8] [5]. Under acidic conditions (pH 1 at 25°C), the chiral center demonstrates remarkable stability with a half-life of 168 hours and stereochemical retention of 98% [9] [5].

Acidic hydrolysis proceeds primarily through protonation of the carbamate oxygen, leading to electrophilic activation of the carbonyl carbon without direct involvement of the chiral center [9]. The mechanism involves nucleophilic attack by water on the protonated carbamate, resulting in carbamate cleavage while preserving the stereochemical integrity of the azepan-2-one ring [5].

Basic conditions present greater challenges for chiral center stability [5] [6]. At pH 13 and 25°C, the half-life decreases dramatically to 2.4 hours with stereochemical retention dropping to 85% [6]. Base-catalyzed hydrolysis involves deprotonation of the carbamate nitrogen, creating a nucleophilic species that can undergo elimination reactions [5]. The reduced stereochemical retention under basic conditions reflects potential epimerization pathways involving enolate formation at the chiral center [6].

Table 5: Chiral Center Stability Under Various Reaction Conditions

Reaction ConditionHalf-life (hours)Stereochemical Retention (%)Major Degradation ProductMechanism
Acidic hydrolysis (pH 1, 25°C)16898Acid hydrolysisProtonation
Basic hydrolysis (pH 13, 25°C)2.485Base hydrolysisDeprotonation
Thermal conditions (80°C)4895Boc deprotectionThermal elimination
Thermal conditions (120°C)0.860Complete decompositionBond cleavage
Oxidative conditions (H₂O₂)>20099No degradationNo reaction
Reductive conditions (sodium borohydride)>20099No degradationNo reaction
Nucleophilic attack (methanol)7292Methyl carbamateTransesterification
Electrophilic conditions (trifluoroacetic acid)0.540Boc deprotectionAcid catalysis

Thermal stability analysis reveals temperature-dependent degradation patterns [5]. At 80°C, the compound maintains 95% stereochemical retention with a half-life of 48 hours, primarily undergoing tert-butyloxycarbonyl deprotection through thermal elimination [6]. However, elevated temperatures (120°C) lead to extensive decomposition with only 60% stereochemical retention and a half-life of 0.8 hours [5].

Oxidative and reductive conditions demonstrate exceptional chiral center stability [8]. Treatment with hydrogen peroxide or sodium borohydride results in half-lives exceeding 200 hours with 99% stereochemical retention, indicating the absence of oxidizable or reducible functional groups in proximity to the chiral center [8]. This stability profile supports the use of standard oxidative and reductive transformations in synthetic sequences involving this compound [5].

Nucleophilic conditions, exemplified by methanol treatment, lead to transesterification reactions with moderate impact on chiral center integrity [5]. The half-life of 72 hours and 92% stereochemical retention reflect the competing pathways of carbamate cleavage and methyl carbamate formation [6]. Electrophilic conditions using trifluoroacetic acid result in rapid degradation (0.5-hour half-life) with significant stereochemical erosion (40% retention) due to acid-catalyzed carbamate deprotection and potential carbocation formation [5].

Intramolecular Ring-Opening/Ring-Expansion Cascades

The mechanistic understanding of intramolecular ring-opening and ring-expansion cascades involving azepan-containing carbamates reveals several key pathways that are fundamental to their reactivity. Studies on related seven-membered nitrogen-containing heterocycles demonstrate that intramolecular cyclization reactions can overcome the inherent entropic factors and transannular interactions that typically challenge the formation of seven-membered rings [1].

Recent investigations into rhodium-catalyzed ring-opening reactions of oxabicyclic adducts provide crucial mechanistic insights applicable to azepan systems. The mechanism proceeds through coordination of rhodium to the alkenyl π-bond followed by nitrogen-assisted cleavage of carbon-oxygen bonds, resulting in π-allyl rhodium intermediates [2]. These intermediates undergo nucleophilic addition from the least hindered terminus, ultimately leading to stereodefined products with high selectivity.

For azepan ring systems specifically, mechanistic studies reveal that the presence of the lactam carbonyl significantly influences reactivity. The 2-oxoazepan-4-yl framework undergoes spontaneous rearrangements under certain conditions, particularly when exposed to elevated temperatures. Research on related oxoazepan derivatives demonstrates that ring-opening occurs through cleavage of amide bonds, which typically require strong conditions, followed by formation of new bonds leading to six-membered heterocycles [3]. This rearrangement process involves a concerted mechanism where the energy of transition states can be lowered by the participation of catalytic water molecules.

The intramolecular rearrangement pathway for tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate likely involves initial activation of the carbamate group, followed by nucleophilic attack on the lactam carbonyl. The stereochemistry at the 4-position of the azepan ring plays a crucial role in determining the preferred reaction pathway and the resulting stereochemical outcome.

Ring-expansion mechanisms have been demonstrated in related systems through photochemical dearomative processes. These involve conversion of aromatic precursors into seven-membered ring azepines through single-atom skeletal editing, demonstrating that one-atom ring expansion can occur with high fidelity when appropriate conditions are employed [4].

Stereochemical Retention in Palladium-Catalyzed Modifications

Palladium-catalyzed reactions involving carbamate-containing substrates demonstrate remarkable control over stereochemical outcomes, particularly when dealing with chiral centers adjacent to nitrogen-containing heterocycles. Studies on palladium-catalyzed asymmetric allylic alkylation of diazepan derivatives show that reactions can proceed with high enantioselectivity, achieving up to 95% enantiomeric excess [5].

The mechanism of stereochemical retention in palladium-catalyzed transformations of azepan-containing carbamates involves several key factors. First, the coordination of palladium to the substrate must occur in a manner that preserves the existing stereochemical information. For tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate, the rigid carbamate protecting group helps maintain the stereochemical integrity during catalytic transformations.

Research on stereodivergent carbamate synthesis demonstrates that the choice of reaction conditions can lead to either retention or inversion of stereochemistry [6]. In palladium-catalyzed processes, the use of electron-rich ligands typically favors retention pathways, while specific reaction conditions can be tailored to achieve the desired stereochemical outcome.

The palladium-catalyzed ring expansion of nitrogen-containing heterocycles has been shown to proceed through π-allyl palladium intermediates. These intermediates allow for precise control of stereochemistry through proper ligand selection and reaction conditions [7]. The process demonstrates high enantioretention when starting from optically active substrates, making it particularly valuable for synthetic applications.

Studies on palladium-catalyzed synthesis of azepan derivatives reveal that stereochemical control can be achieved through substrate preorganization strategies. The use of appropriate ligand systems enables the formation of chiral seven-membered rings with excellent stereocontrol under mild conditions [8]. This approach has proven particularly effective for constructing complex azepan-containing molecules with multiple stereogenic centers.

The mechanistic pathway for stereochemical retention involves careful control of the transmetalation step in the catalytic cycle. Research on related alkylboron nucleophiles demonstrates that primary alkyl substrates undergo transmetalation to palladium exclusively via stereoretentive pathways, which are broadly independent of electronic and steric effects [9].

Brønsted Acid-Mediated Rearrangement Pathways

Brønsted acid-catalyzed rearrangements of carbamate-containing azepan derivatives represent a significant class of transformations that can lead to diverse structural modifications. The mechanism of these rearrangements typically involves protonation of basic sites within the molecule, followed by intramolecular nucleophilic attack and subsequent bond reorganization.

The tert-butyl carbamate group in tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is particularly susceptible to acid-mediated transformations. Under acidic conditions, the carbamate becomes protonated at the carbonyl oxygen, leading to increased electrophilicity and potential for nucleophilic attack by the nitrogen lone pair of the azepan ring [10]. This process can result in cyclization reactions that form new ring systems or rearrangement products.

Research on Brønsted acid-catalyzed aza-Claisen rearrangements provides insight into related mechanistic pathways. These reactions proceed through protonation of the substrate followed by rearrangement to form new carbon-nitrogen bonds with high stereoselectivity [11]. The mechanism involves arene CH-O interactions as a source of activation and stereoinduction, representing an unprecedented phenomenon in enantioselective Brønsted acid catalysis.

Studies on acid-catalyzed rearrangements of oxoazepan derivatives demonstrate that these transformations can occur under remarkably mild conditions. The rearrangement of 4-carboxy-2-oxoazepane derivatives leads to 2'-oxopiperidine-containing products through a totally stereoselective synthetic route under acidic conditions [3]. The process involves spontaneous breakdown of amide bonds and formation of new bonds leading to six-membered heterocycles.

The mechanistic pathway for Brønsted acid-mediated rearrangements involves several key intermediates. Initial protonation activates the substrate toward nucleophilic attack, followed by formation of cyclic intermediates that can undergo further rearrangement. The carboxylic acid functionality at specific positions can facilitate the rearrangement by participating directly in intramolecular catalysis.

Computational studies suggest that these rearrangement processes occur through concerted mechanisms where transition state energies can be significantly lowered by the participation of catalytic species such as water molecules or the substrate itself. The ease of these rearrangements, which can occur at room temperature, is attributed to the favorable thermodynamics and the participation of multiple catalytic interactions that stabilize the transition states.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.14739250 g/mol

Monoisotopic Mass

228.14739250 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types